1,3,5,7,2,4,6,8-Tetroxatetrasilocane

Description

Historical Development of Siloxane Chemistry Research

The journey into siloxane chemistry began in the 19th century, with early pioneers laying the groundwork for what would become a vast and versatile field. A significant breakthrough came with the work of English chemist Frederic Stanley Kipping in the early 20th century. Kipping's extensive investigation into organosilicon compounds, though initially aimed at creating silicon-based analogues of ketones, led to the synthesis and characterization of various polysiloxanes. His work, along with that of his contemporaries, established the foundational knowledge of the Si-O bond and the tendency of silanediols to condense into cyclic and polymeric structures. The commercialization of silicones in the 1940s, driven by the need for new materials with unique properties, further accelerated research into siloxanes, including cyclic variants like the tetroxatetrasilocane framework.

Significance of Cyclic Siloxanes in Contemporary Chemical Research

Cyclic siloxanes are of considerable interest in modern chemical research due to their unique combination of properties. Their inorganic backbone provides thermal stability, while the organic substituents on the silicon atoms can be varied to tune their physical and chemical characteristics. libretexts.org These compounds serve as crucial monomers for the synthesis of high-molecular-weight silicone polymers through ring-opening polymerization. khanacademy.org The resulting polymers find widespread application as elastomers, resins, and fluids. Furthermore, functionalized cyclic siloxanes are explored as building blocks for hybrid organic-inorganic materials, in the development of new catalysts, and as precursors for advanced ceramics. nih.govbohrium.com

Structural Nomenclature and Isomerism of 1,3,5,7,2,4,6,8-Tetroxatetrasilocane

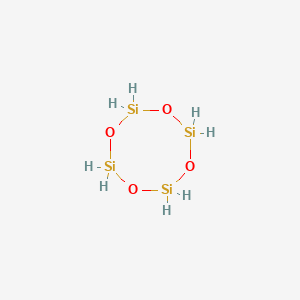

The systematic name for the core ring structure is this compound, which precisely describes the alternating sequence of four oxygen (tetroxa) and four silicon (tetrasil) atoms in an eight-membered ring (ocane). chemspider.com The parent compound, with only hydrogen atoms attached to the silicon, has the chemical formula H₈O₄Si₄. chemspider.com

More commonly encountered are its substituted derivatives, such as octamethylcyclotetrasiloxane (B44751), where each silicon atom is bonded to two methyl groups. The nomenclature for substituted derivatives specifies the position and identity of the substituent groups. For example, 2,4,6,8-tetramethyl-2,4,6,8-tetravinyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane indicates a tetroxatetrasilocane ring with one methyl and one vinyl group on each of the four silicon atoms. nih.gov

Isomerism in the tetroxatetrasilocane framework can be complex and includes:

Constitutional Isomers: These isomers have the same molecular formula but different connectivity. For the tetroxatetrasilocane core itself, constitutional isomerism is not a factor. However, for substituted derivatives, the arrangement of different substituents around the ring can lead to constitutional isomers.

Stereoisomers: These have the same molecular formula and connectivity but differ in the spatial arrangement of atoms. For substituted tetroxatetrasilocanes, stereoisomerism is a key feature.

Geometric Isomers (cis/trans): When substituents are present on the silicon atoms, they can be oriented on the same side (cis) or opposite sides (trans) of the ring's plane. libretexts.org This leads to different geometric isomers with distinct physical and chemical properties.

Optical Isomers (Enantiomers): Chiral centers can arise in substituted tetroxatetrasilocanes, leading to the existence of non-superimposable mirror images known as enantiomers. youtube.com The presence and arrangement of different substituents on the silicon atoms determine the chirality of the molecule.

Research Scope and Objectives Pertaining to the Tetroxatetrasilocane Core

Current research on the this compound core is multifaceted and aims to:

Develop Novel Synthetic Methodologies: Researchers are continuously seeking more efficient and selective methods for the synthesis of functionalized tetroxatetrasilocanes. This includes the development of new catalysts and reaction conditions to control the ring size and the nature of the substituents. nih.govbohrium.com

Investigate Polymerization Mechanisms: A fundamental objective is to gain a deeper understanding of the ring-opening polymerization of tetroxatetrasilocane derivatives. This knowledge is crucial for controlling the molecular weight, architecture, and properties of the resulting silicone polymers. khanacademy.org

Create Advanced Materials: The tetroxatetrasilocane framework serves as a versatile platform for the design of new materials. By incorporating various functional groups, scientists aim to create materials with tailored properties, such as enhanced thermal stability, specific optical or electronic characteristics, and biocompatibility for use in biomedical applications.

Explore Self-Assembly and Supramolecular Chemistry: The defined structure and potential for directional interactions make tetroxatetrasilocane derivatives interesting candidates for studies in supramolecular chemistry and self-assembly, with potential applications in nanotechnology and sensor technology.

Chemical Compound Data

Physical and Chemical Properties of this compound and a Key Derivative

| Property | This compound (Unsubstituted) | Octamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane |

| Molecular Formula | H₈O₄Si₄ | C₈H₂₄O₄Si₄ |

| Molar Mass | 184.40 g/mol bohrium.com | 296.62 g/mol |

| Appearance | Data not readily available | Colorless liquid khanacademy.org |

| Melting Point | Data not readily available | 17.5 °C khanacademy.org |

| Boiling Point | Data not readily available | 175 °C khanacademy.org |

| Density | Data not readily available | 0.956 g/cm³ khanacademy.org |

| CAS Number | 293-51-6 chemspider.com | 556-67-2 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

H8O4Si4 |

|---|---|

Molecular Weight |

184.4 g/mol |

IUPAC Name |

1,3,5,7,2,4,6,8-tetraoxatetrasilocane |

InChI |

InChI=1S/H8O4Si4/c1-5-2-7-4-8-3-6-1/h5-8H2 |

InChI Key |

DDJSWKLBKSLAAZ-UHFFFAOYSA-N |

SMILES |

O1[SiH2]O[SiH2]O[SiH2]O[SiH2]1 |

Canonical SMILES |

O1[SiH2]O[SiH2]O[SiH2]O[SiH2]1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Tetroxatetrasilocanes

Direct Synthesis Approaches to the 1,3,5,7,2,4,6,8-Tetroxatetrasilocane Ring

The formation of the fundamental tetroxatetrasilocane ring structure primarily relies on the controlled hydrolysis and subsequent condensation of reactive silicon precursors.

The most commercially significant route to cyclosiloxanes is the hydrolysis of dialkyldichlorosilanes. acs.orgoup.com This process initiates with the reaction of a dichlorosilane, such as dimethyldichlorosilane, with water. nih.gov The hydrolysis step rapidly converts the chloro groups to hydroxyl groups (silanols), which are highly reactive intermediates. google.comnih.gov This reaction proceeds via a bimolecular displacement mechanism (SN2), where water molecules attack the silicon atom, leading to the displacement of chloride ions and the formation of silanols. google.com

Step 1: Hydrolysis n R₂SiCl₂ + 2n H₂O → n R₂Si(OH)₂ + 2n HCl

Step 2: Condensation n R₂Si(OH)₂ → (R₂SiO)n + n H₂O

From the resulting mixture of hydrolysates, the desired cyclic compounds, such as this compound and its substituted derivatives, can be isolated, typically by distillation. oup.comnih.gov

To enhance the yield of specific cyclic siloxanes, catalytic ring-closure or equilibration reactions are employed. This process, often called cracking, involves heating the mixture of linear and cyclic siloxanes in the presence of a strong acid or, more commonly, a strong base like potassium hydroxide (B78521) (KOH). acs.orgoup.com

During this equilibration, the siloxane bonds in the linear polymers are continuously broken and reformed. acs.org This "back-biting" mechanism allows the long polymer chains to depolymerize into smaller, thermodynamically stable cyclic monomers. rsc.org The more volatile cyclic siloxanes, such as the tetramer (D₄) and pentamer (D₅), are continuously removed from the reaction mixture by distillation, which shifts the equilibrium towards their formation. oup.comgelest.com

A patent describes a process where a hydrolyzate of dimethyldichlorosilane is heated to 120-140°C under vacuum with a KOH catalyst to produce octamethylcyclotetrasiloxane (B44751). acs.orgnih.gov Another patented method improves this process by recycling the by-produced cyclic dimethylsiloxanes back into the reactor to suppress the formation of undesirable side products. gelest.com Specialized composite catalysts have also been developed to improve reaction yields and the purity of the final product. nih.gov

| Catalyst System | Precursor | Conditions | Primary Product | Key Finding |

| Potassium Hydroxide (KOH) | Dimethyldichlorosilane Hydrolysate | 120-140°C, Vacuum | Octamethylcyclotetrasiloxane (D₄) | Drives ring-chain equilibrium toward volatile cyclics. acs.orgoup.com |

| Alkaline Catalyst | Dimethylsiloxane | 120-200°C | Octamethylcyclotetrasiloxane (D₄) | Recycling of by-products improves process efficiency. google.comgelest.com |

| Composite Catalyst | Methyldichlorosilane Hydrolysate | 120°C, 0.05Mpa | Octamethylcyclotetrasiloxane (D₄) | High reaction yields (›90%) can be achieved. nih.gov |

Synthesis of Substituted Tetroxatetrasilocanes (e.g., Octamethylcyclotetrasiloxane and its Derivatives)

The properties of the tetroxatetrasilocane ring can be tailored by introducing various organic substituents onto the silicon atoms. This is typically achieved by starting with appropriately substituted silane (B1218182) precursors.

The introduction of alkyl (e.g., ethyl, propyl) or aryl (e.g., phenyl) groups is accomplished by using organohalosilanes that have been previously functionalized. The Grignard reaction is a fundamental and versatile method for this purpose, allowing for the formation of silicon-carbon bonds. In this strategy, a Grignard reagent (R-MgX) reacts with a silicon halide, such as silicon tetrachloride, to replace one or more halogen atoms with the desired organic group.

For example, to synthesize octaphenylcyclotetrasiloxane, diphenyldichlorosilane would be the required precursor. This can be synthesized via the Grignard reaction between phenylmagnesium bromide and silicon tetrachloride. The resulting diphenyldichlorosilane is then subjected to hydrolysis and condensation, analogous to the synthesis of its methyl-substituted counterpart, to form the phenyl-substituted cyclosiloxane. Kinetic studies show that these reactions are significantly faster in solvents like tetrahydrofuran (B95107) (THF) compared to diethyl ether. acs.orgnih.gov

Similarly, cyclosiloxanes with bulky aromatic substituents, such as pyrenyl groups, have been synthesized. rsc.orggelest.com In one reported method, octa(1-pyrenyl)cyclotetrasiloxane was prepared from the condensation of di(1-pyrenyl)silanediol in the presence of a weak base catalyst like tetraethylammonium (B1195904) acetate. rsc.org This demonstrates a pathway to highly functionalized aryl-substituted rings.

| Substitution Strategy | Reagents | Intermediate | Final Product Example |

| Grignard Reaction | Phenylmagnesium bromide + SiCl₄ | Diphenyldichlorosilane | Octaphenylcyclotetrasiloxane |

| Silanediol Condensation | Di(1-pyrenyl)silanediol + Base Catalyst | - | Octa(1-pyrenyl)cyclotetrasiloxane |

For further chemical modification and polymerization, vinyl (-CH=CH₂) and hydrosilane (Si-H) groups are often incorporated into the tetroxatetrasilocane ring. These functional groups serve as reactive handles for subsequent reactions, most notably hydrosilylation.

Vinyl-substituted cyclosiloxanes, such as 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane, are key monomers. Their synthesis follows the standard hydrolysis/condensation route, starting from a precursor like methylvinyldichlorosilane.

Hydrosilane-functionalized rings, like 2,4,6,8-tetramethylcyclotetrasiloxane (B1588624) (D₄ᴴ), contain reactive Si-H bonds. These rings are valuable crosslinking agents and intermediates.

The premier reaction involving these groups is hydrosilylation, where a Si-H bond adds across a carbon-carbon double bond, typically catalyzed by a platinum complex. This reaction can be used to graft various molecules onto the cyclosiloxane ring or to create crosslinked silicone networks. For instance, the reaction between tetramethylcyclotetrasiloxane (D₄ᴴ) and tetramethyltetravinylcyclotetrasiloxane (D₄ⱽ) is used to produce specialized silicone materials. A vinyl-functionalized Janus-type cyclotetrasiloxane has also been synthesized and selectively modified at its hydrosilyl groups, leaving the vinyl groups intact for further functionalization.

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for cyclosiloxanes. A significant area of research is the chemical recycling of silicone waste. Polysiloxane polymers can be depolymerized back into valuable cyclic monomers, including the tetroxatetrasilocane D₄. rsc.org This is achieved by heating the silicone waste with a catalyst, such as a potassium silanolate complex, which efficiently promotes the back-biting reactions to reform the cyclic structures. This process reduces waste and reliance on virgin raw materials. rsc.org

Advanced Synthetic Techniques for Tailored Tetroxatetrasilocane Structures

The synthesis of this compound and its derivatives has evolved beyond simple hydrolysis to encompass advanced techniques that allow for the creation of tailored structures with specific functionalities. These methods are crucial for producing materials with precise properties for specialized applications. Key techniques include catalytic hydrosilylation, co-hydrolysis of functional silanes, and the use of specialized precursors.

Hydrosilylation is a prominent method for introducing a wide array of functional groups onto a pre-formed cyclosiloxane ring. A general procedure involves reacting a cyclosiloxane containing Si-H bonds, such as 2,4,6,8-tetramethylcyclotetrasiloxane, with a molecule containing an unsaturated bond, like a substituted acetylene (B1199291) or an allyl group, in the presence of a hydrosilylation catalyst. scispace.comvot.pl For instance, reacting a cyclosiloxane with a substituted acetylene can yield vinyl cyclosiloxanes, which serve as versatile intermediates for further chemical modifications. scispace.com This approach has been successfully used to synthesize well-defined siloxanes, such as those functionalized with aminoalkyl groups. vot.pl

Another significant technique is the controlled co-hydrolysis and condensation of different organosilane precursors. vot.pl The standard industrial synthesis route, which involves the hydrolytic polycondensation of dichlorosubstituted silanes like dichlorodimethylsilane (B41323), typically yields a mixture of linear and cyclic oligomers, with octamethylcyclotetrasiloxane (D4) being a frequent product. researchgate.net By carefully selecting the precursors and controlling the reaction conditions, it is possible to direct the synthesis towards specific cyclic structures with desired pendant groups, such as vinyl, phenyl, or trifluoropropyl moieties. researchgate.net For example, the co-hydrolysis of aminopropyltriethoxysilanes and isobutyltrimethoxysilane (B108605) in an aqueous system, catalyzed by acid, can produce water-soluble amino- and alkyl-functionalized siloxane resins. vot.pl

Furthermore, the synthesis of highly specialized tetroxatetrasilocanes can be achieved by using complex, pre-functionalized monomers. An example is the synthesis of cis,trans,cis-[MeSi(NCO)O]₄, a tetraisocyanato-substituted cyclotetrasiloxane. researchgate.net This compound serves as a precursor for creating defect-free ladder-like polysilsesquioxanes, demonstrating how a tailored cyclic siloxane can be a building block for more complex macromolecular architectures. researchgate.net

The table below summarizes some of the advanced techniques used to create tailored tetroxatetrasilocane structures.

| Technique | Functional Group Introduced | Typical Precursors | Catalyst/Conditions |

| Hydrosilylation | Vinyl, Aminoalkyl | Cyclosiloxane (with Si-H), Substituted Acetylene/Allylamine | Hydrosilylation catalyst (e.g., Speier's or Karstedt's catalyst) |

| Co-hydrolysis & Condensation | Aminoalkyl, Phenyl, etc. | Dichlorodimethylsilane, Aminopropyltriethoxysilane | Acid or base catalysis, controlled reaction conditions |

| Precursor Synthesis | Isocyanato | Trifunctional organosilanes | Step-wise coupling or hydrolytic condensation |

Mechanistic Studies of Tetroxatetrasilocane Formation and Ring-Opening

Understanding the reaction mechanisms for both the formation and the ring-opening of tetroxatetrasilocanes is fundamental to controlling the synthesis of polysiloxane materials.

Mechanism of Formation

The formation of cyclosiloxanes, including the eight-membered tetroxatetrasilocane ring, typically occurs through the hydrolysis and subsequent condensation of difunctional silanes, such as dichlorosilanes. rsc.org The initial step is the hydrolysis of the Si-Cl bonds to form transient silanol (B1196071) (Si-OH) groups. vot.pl These highly reactive silanols then undergo intermolecular condensation, eliminating water to form siloxane (Si-O-Si) bonds. The competition between intramolecular and intermolecular condensation dictates the product distribution. Intramolecular condensation leads to the formation of cyclic species, while intermolecular condensation results in linear chains. The relative proportions of the cyclic oligomers formed, such as octamethylcyclotetrasiloxane (D4), depend significantly on the substituents on the silicon atom and the specific reaction conditions employed.

Mechanism of Ring-Opening Polymerization (ROP)

Ring-opening polymerization (ROP) of cyclosiloxanes is the primary method for synthesizing high molecular weight linear polysiloxanes. rsc.org The polymerization can proceed via different ionic mechanisms, primarily cationic or anionic ROP, with the choice of initiator or catalyst being critical.

Cationic Ring-Opening Polymerization: Cationic ROP can be initiated by strong acids. More advanced methods utilize photoinitiators, such as diphenyl iodonium (B1229267) hexafluorophosphate (B91526) (DPI), to generate the catalytic species upon UV irradiation. mdpi.com The mechanism involves the photogeneration of a Brønsted acid and/or silylium (B1239981) cations. These powerful electrophilic species attack a siloxane oxygen atom in the cyclotetrasiloxane ring, cleaving the bond and creating a cationic active center. mdpi.com The polymer chain then propagates through the sequential addition of monomer units to this active center.

Anionic Ring-Opening Polymerization: Anionic ROP has traditionally been the method of choice for synthesizing polysiloxanes with narrow molecular weight distributions. rsc.org This process is typically initiated by strong bases like organolithium compounds or lithium silanolates. The initiator attacks a silicon atom in the cyclic monomer, opening the ring and creating a silanolate active center at the end of the chain. Propagation occurs as this anionic center attacks another monomer molecule. A significant drawback of this method is its extreme sensitivity to moisture and impurities, which can terminate the reaction and lead to side reactions. rsc.org

Organocatalytic Controlled/Living ROP: To overcome the limitations of traditional anionic ROP, advanced organocatalytic systems have been developed. One such system uses a combination of water as an initiator and a strong organic base (e.g., a phosphazene base) as a catalyst. rsc.org This method allows for the controlled/living polymerization of cyclosiloxanes, even in the presence of some water, enabling the synthesis of well-defined polysiloxanes with predetermined molar masses and low dispersities (PDI < 1.30). researchgate.netrsc.org The ability to precisely functionalize the polymer at the chain end is another major advantage of these kinetically controlled systems. gelest.com

The table below compares key features of different ROP mechanisms.

| ROP Type | Initiator / Catalyst | Key Mechanistic Feature | Level of Control (PDI) |

| Cationic ROP | Strong acids, Photoinitiators (e.g., DPI) | Generation of Brønsted acid or silylium cations to attack siloxane oxygen. | Varies; can be controlled. |

| Anionic ROP | Organolithium compounds, Hydroxide salts | Nucleophilic attack on silicon by a strong base, creating a silanolate active center. | Can be very high (narrow PDI), but requires stringent anhydrous conditions. |

| Organocatalytic ROP | Water initiator with strong organic base catalyst | Activation of initiator (water) by organobase for controlled, living polymerization. | High control, narrow PDI (<1.30) achievable. |

| Equilibrium ROP | Various anionic and cationic initiators | Reversible chain scission and condensation, leading to an equilibrium mixture. | Low control, broad PDI, formation of cyclic by-products. |

Structural Analysis and Conformational Studies of 1,3,5,7,2,4,6,8 Tetroxatetrasilocane Systems

Advanced Spectroscopic Techniques for Structural Elucidation

A suite of spectroscopic methods is indispensable for the detailed structural elucidation of tetroxatetrasilocane systems. These techniques provide complementary information, from atomic connectivity and chemical environment to bond vibrations and molecular mass, allowing for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si NMR) in Tetroxatetrasilocane Analysis

NMR spectroscopy is a powerful tool for probing the molecular structure of cyclosiloxanes in solution. researchgate.net By analyzing the spectra of different nuclei (¹H, ¹³C, and ²⁹Si), detailed information about the chemical environment of each atom can be obtained. For octamethylcyclotetrasiloxane (B44751) (D4), the high degree of symmetry results in simple, yet informative, spectra.

¹H NMR: The proton NMR spectrum of D4 is characterized by a single sharp signal, as all 24 methyl protons are chemically equivalent due to the molecule's symmetry and rapid conformational flexing in solution. This peak typically appears far upfield, a characteristic of protons on methyl groups attached to silicon. rsc.org

¹³C NMR: Similarly, the proton-decoupled ¹³C NMR spectrum of D4 shows a single resonance for the eight equivalent methyl carbon atoms. rsc.orgs-a-s.org

²⁹Si NMR: As the core atom of the siloxane backbone, ²⁹Si NMR provides direct insight into the silicon environment. The spectrum of D4 displays a single peak, confirming the equivalence of the four silicon atoms in the ring. nih.gov The chemical shift is sensitive to ring strain; for instance, the more strained hexamethylcyclotrisiloxane (B157284) (D3) resonates at a different frequency than the relatively strain-free D4. service.gov.uk Density functional theory (DFT) calculations of ²⁹Si NMR chemical shifts for D4 show excellent agreement with experimental values, with calculation errors averaging around 3.4 ppm. rsc.org

Interactive Table 1: NMR Spectroscopic Data for Octamethylcyclotetrasiloxane (D4)

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference |

|---|---|---|---|

| ¹H | CDCl₃ | 0.09 - 0.11 | rsc.orgs-a-s.orgnih.gov |

| ¹³C | CDCl₃ | 0.764 | rsc.orgs-a-s.org |

| ²⁹Si | Not Specified | -19.86 | service.gov.uk |

Vibrational Spectroscopy (IR, Raman) for Bond Characterization

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is used to identify the functional groups and characterize the bonding within a molecule by probing its vibrational modes. horiba.com

Infrared (IR) Spectroscopy: The IR spectrum of D4 is dominated by a very strong and broad absorption band associated with the asymmetric stretching of the Si-O-Si bonds in the cyclic backbone. umsl.edu Other key peaks include those for the deformation of the methyl groups attached to silicon and the rocking of the methyl groups coupled with Si-C stretching. umsl.edu The NIST Chemistry WebBook provides a reference IR spectrum for D4. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. A key feature in the Raman spectrum of D4 is the symmetric Si-O-Si stretching vibration. Raman is particularly useful for studying aqueous solutions, as the Raman signal for water is weak, unlike in IR spectroscopy where it can obscure large regions of the spectrum. masterorganicchemistry.com

Interactive Table 2: Key Vibrational Spectroscopy Peaks for Octamethylcyclotetrasiloxane (D4)

| Wavenumber (cm⁻¹) | Assignment | Technique | Intensity | Reference |

|---|---|---|---|---|

| ~2960 | Asymmetric CH₃ Stretching | IR | - | umsl.edu |

| ~1260 | Symmetric CH₃ Deformation in Si-CH₃ | IR | - | umsl.edu |

| ~1020 - 1074 | Asymmetric Si-O-Si Stretching | IR | Very Strong | umsl.edu |

| ~790 - 800 | CH₃ Rocking and Si-C Stretching | IR | - | umsl.edu |

| ~2907 | Symmetric CH₃ Stretching | Raman | - | horiba.com |

| ~490 | Symmetric Si-O-Si Stretching (Ring Breathing) | Raman | Strong | |

| ~700 | Si-C Symmetric Stretching | Raman | Strong |

Mass Spectrometry (MS and HR-MS) for Molecular Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used for the analysis of volatile cyclosiloxanes like D4. masterorganicchemistry.com

In the electron ionization (EI) mass spectrum of D4, the molecular ion peak ([M]⁺) at m/z 296 is often weak or not detected at all. The most prominent feature is typically the base peak corresponding to the loss of a methyl group ([M-CH₃]⁺), which is observed at m/z 281. This fragmentation pattern is characteristic of many organosilicon compounds. High-resolution mass spectrometry (HR-MS) can be employed to determine the exact mass of the parent ion and its fragments, which in turn allows for the unambiguous confirmation of their elemental formulas.

Interactive Table 3: Major Ions in the Electron Ionization Mass Spectrum of Octamethylcyclotetrasiloxane (D4)

| m/z | Proposed Ion | Relative Intensity | Reference |

|---|---|---|---|

| 281 | [M - CH₃]⁺ | 100% (Base Peak) | |

| 207 | [(CH₃)₇Si₃O₃]⁺ | Moderate | |

| 147 | [(CH₃)₅Si₂O₂]⁺ | Moderate | |

| 73 | [(CH₃)₃Si]⁺ | Strong |

X-Ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and conformational details.

A detailed temperature-dependent X-ray diffraction study of octamethylcyclotetrasiloxane (D4) has revealed a solid-state phase transition. At higher temperatures (238–270 K), D4 exists in a phase where the eight-membered Si-O ring adopts a "chair" conformation. Upon cooling, it undergoes a phase transition between 230-238 K to a low-temperature phase (100–230 K), in which the ring conformation changes to a "boat-saddle" or "cradle" form. This transition is accompanied by a significant change in the crystal's unit cell parameters.

Interactive Table 4: Selected Solid-State Structural Parameters for Octamethylcyclotetrasiloxane (D4) from X-Ray Crystallography

| Parameter | High-Temperature Phase ("Chair") | Low-Temperature Phase ("Boat-Saddle") | Reference |

|---|---|---|---|

| Si-O Bond Length | ~1.62 Å | ~1.63 Å | |

| Si-C Bond Length | ~1.85 Å | ~1.84 Å | |

| Si-O-Si Angle | ~148° | ~142° | |

| O-Si-O Angle | ~109° | ~109° |

Electron Diffraction and Gas-Phase Structural Analysis

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds free from the intermolecular forces present in the solid or liquid states. This method is crucial for understanding the intrinsic geometry of a molecule.

The molecular structure of the parent, unsubstituted compound, tetrameric prosiloxane ((H₂SiO)₄), has been successfully determined in the vapor phase using electron diffraction. rsc.org This provides fundamental data on the core Si-O ring structure without the influence of substituents. While the full detailed structural parameters from this study are not widely available, the investigation confirms the ability to analyze the fundamental ring system in the gas phase. Such studies yield precise measurements of bond lengths and angles, which are essential for calibrating computational models.

Conformational Dynamics and Ring Strain Analysis in Tetroxatetrasilocane Rings

The eight-membered tetroxatetrasilocane ring is a flexible system that can adopt several conformations. The study of these dynamics is critical, as ring flexibility and strain energy are key drivers in the ring-opening polymerization process used to produce silicone polymers.

Octamethylcyclotetrasiloxane (D4) is considered to be largely "strain-free," especially when compared to the highly strained trimeric analogue, hexamethylcyclotrisiloxane (D3). science.gov This low ring strain is a primary reason why D4 is the most abundant cyclic species in equilibrated polydimethylsiloxane (B3030410) systems. The concept of ring strain energy (RSE) is often evaluated by comparing the heat of formation of the cyclic compound to an appropriate acyclic, strain-free reference. For cycloalkanes, cyclohexane (B81311) is the benchmark for a strain-free ring, and D4 is regarded similarly in the cyclosiloxane family.

Theoretical calculations using density functional theory (DFT) have shed light on the energetics of D4's conformational changes. For an isolated D4 molecule, the energy barrier for the transition between the boat-saddle and chair conformations is remarkably low, calculated to be only 0.07 kcal/mol. However, within the constraints of the crystal lattice (the crystal field), this barrier increases significantly to between 3.20 and 4.27 kcal/mol, demonstrating the strong influence of intermolecular packing forces on conformational dynamics.

Interactive Table 5: Conformational Energy Barriers for Octamethylcyclotetrasiloxane (D4)

| System | Transition | Calculated Energy Barrier (kcal/mol) | Method | Reference |

|---|---|---|---|---|

| Isolated Molecule | Boat-Saddle ↔ Chair | 0.07 | PBE0/6-311G(d,p) | |

| Crystal Lattice | Low-Temp → High-Temp Phase | 4.27 | Periodic DFT (Metadynamics) | |

| Crystal Lattice | High-Temp → Low-Temp Phase | 3.20 | Periodic DFT (Metadynamics) |

Stereochemical Considerations and Chiral Tetroxatetrasilocane Derivatives

The stereochemistry of 1,3,5,7,2,4,6,8-tetroxatetrasilocane systems is a complex and fascinating area of study, driven by the conformational flexibility of the eight-membered ring and the potential for creating a variety of stereoisomers through substitution at the silicon atoms. The puckered nature of the cyclotetrasiloxane ring, akin to the well-studied cyclohexane system, gives rise to different spatial arrangements of substituents, leading to the formation of diastereomers and, potentially, enantiomers.

A notable example of this is the isolation and characterization of stereoisomers of 1,3,5,7-tetrahydroxy-1,3,5,7-tetraisopropylcyclotetrasiloxane, [i-PrSiO(OH)]₄. youtube.com Researchers have successfully synthesized and separated all four possible stereoisomers: all-trans-, cis-cis-trans-, cis-trans-cis-, and all-cis-1. youtube.com The synthesis of these isomers was achieved through the hydrolysis of the corresponding arylisopropyldichlorosilanes, followed by the separation of the resulting tetraaryl-tetraisopropylcyclotetrasiloxane isomers. A subsequent dephenylchlorination and hydrolysis allowed for the stereospecific transformation into the desired tetrahydroxy derivatives. youtube.com The structures of the cis-cis-trans, cis-trans-cis, and all-cis isomers were confirmed by single-crystal X-ray crystallography, revealing unique packing structures due to intermolecular hydrogen bonding. youtube.com

Similarly, detailed studies have been conducted on 1,3,5,7-tetramethyl-1,3,5,7-tetrahydroxycyclotetrasiloxane, [MeSi(O)OH]₄. nih.govwikipedia.org In this case, the all-cis- and cis-trans-cis-isomers have been isolated as crystalline products. nih.govwikipedia.org The synthesis involved the use of tetrapotassium tetramethylcyclotetrasiloxanolate. nih.govwikipedia.org Both isomers were extensively characterized using single-crystal X-ray diffraction, NMR spectroscopy (¹H, ¹³C, ²⁹Si), and IR spectroscopy. nih.govwikipedia.orgnih.gov

The conformational preferences of the substituents on the cyclotetrasiloxane ring are influenced by steric and electronic factors, much like in substituted cyclohexanes. nih.govrsc.org Larger substituents generally prefer to occupy equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions. nih.gov The conformational energies of different substituents on a silacyclohexane (B14727737) ring, for instance, have been studied and can be either positive or negative, indicating a preference for either the equatorial or axial position, a contrast to cyclohexanes where the equatorial position is almost always favored. ua.es

The following table summarizes the isolated stereoisomers for some tetra-substituted cyclotetrasiloxanes:

| Compound | Isolated Stereoisomers | Characterization Methods | Reference |

| 1,3,5,7-tetrahydroxy-1,3,5,7-tetraisopropylcyclotetrasiloxane | all-trans-, cis-cis-trans-, cis-trans-cis-, all-cis- | X-ray Crystallography, NMR | youtube.com |

| 1,3,5,7-tetramethyl-1,3,5,7-tetrahydroxycyclotetrasiloxane | all-cis-, cis-trans-cis- | X-ray Crystallography, NMR, IR | nih.govwikipedia.orgnih.gov |

While the study of achiral stereoisomers of substituted tetroxatetrasilocanes is well-documented, the synthesis and characterization of chiral, enantiomerically pure derivatives are less common in the literature. Chirality in these systems would arise from a substitution pattern that results in a molecule that is non-superimposable on its mirror image. For example, a cyclotetrasiloxane with four different substituents, one on each silicon atom, or specific arrangements of two different substituents on each silicon, could lead to chiral molecules.

The synthesis of such chiral derivatives would likely require either the use of chiral starting materials, enantioselective synthesis strategies, or chiral resolution of a racemic mixture. Chiral resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent or chiral chromatography, are common methods for separating enantiomers. While these methods are well-established in organic chemistry, their application to complex cyclosiloxane systems presents unique challenges.

The development of chiral tetroxatetrasilocane derivatives holds potential for applications in areas such as asymmetric catalysis, where the defined three-dimensional structure of a chiral ligand can induce enantioselectivity in chemical reactions. The rigid, yet flexible, nature of the cyclotetrasiloxane backbone could provide a unique scaffold for the design of novel chiral catalysts.

Reactivity and Reaction Mechanisms of Tetroxatetrasilocane Derivatives

Ring-Opening Polymerization (ROP) of Tetroxatetrasilocanes

The driving force for the ROP of many cyclic siloxanes is the release of ring strain. researchgate.net The polymerization can proceed through several mechanistic pathways, including anionic, cationic, and coordination routes, depending on the chosen catalytic system. researchgate.netgelest.com

Anionic ring-opening polymerization (AROP) is a widely utilized method for synthesizing polysiloxanes. The mechanism is initiated by a nucleophilic attack on a silicon atom of the cyclosiloxane ring. mdpi.com This attack, typically by a strong base such as an alkali metal hydroxide (B78521) or silanolate, cleaves a silicon-oxygen bond, opening the ring and generating a linear silanolate anion. nih.gov This newly formed anionic center then acts as the propagating species, attacking another monomer molecule in a sequential process to extend the polymer chain.

The kinetics of AROP are highly dependent on several factors:

Initiator/Catalyst: The nature of the initiator and its counterion significantly influences the polymerization rate. For instance, phosphazene-based initiators with large, "soft" counterions can dramatically increase the rate of polymerization compared to conventional potassium hydroxide (KOH) systems because they promote the dissociation of the ion pair at the propagating chain end. nih.gov

Counterion: The interaction between the propagating silanolate anion and its counterion (e.g., K⁺, Li⁺, or a quaternary ammonium (B1175870) ion) is a key factor controlling the kinetics. researchgate.net Strong interactions can lead to the formation of dormant aggregates that are inactive in polymerization, thereby slowing the reaction rate. researchgate.netgoogle.com The use of cryptands or other additives that can sequester the counterion can lead to a significant rate enhancement.

Solvent: The polymerization can be carried out in bulk or in solution. The solvent's ability to solvate the ion pairs at the propagating end affects the reaction rate. nih.gov

The process is generally considered an equilibrium polymerization, meaning that propagation occurs alongside depropagation (back-biting) and chain scrambling reactions, which leads to a broad distribution of molecular weights and the presence of cyclic species in the final product. researchgate.net

| Factor | Influence on Anionic ROP of Tetroxatetrasilocanes | Example |

|---|---|---|

| Initiator Type | Determines the rate of initiation and propagation. More reactive initiators lead to faster polymerization. | Phosphazene base initiators show a dramatic increase in polymerization rate over conventional KOH. nih.gov |

| Counterion Size | Larger, "softer" counterions increase the reactivity of the propagating anionic center by weakening the ion pair interaction. | Quaternary phosphonium (B103445) hydroxides are very effective catalysts. gelest.com |

| Solvent Polarity | Solvents that can effectively solvate the ion pair can increase the concentration of free, more reactive propagating species. | Polymerization is often conducted in bulk or in non-polar solvents like toluene. nih.gov |

| Monomer Strain | Higher ring strain (e.g., in D3 vs. D4) leads to faster, non-equilibrium polymerization. | Hexamethylcyclotrisiloxane (B157284) (D3) is often used for kinetically controlled syntheses. gelest.com |

Cationic ring-opening polymerization (CROP) provides an alternative route to polysiloxanes and is particularly advantageous for producing polymers with base-sensitive functional groups. google.com The process is initiated by strong electrophilic species, typically strong protic acids like trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄), or Lewis acids. gelest.comgoogle.com

The generally accepted mechanism involves the protonation of an oxygen atom in the siloxane ring by the acid catalyst. google.com This is followed by the cleavage of the adjacent Si-O bond, which can generate a silyl (B83357) ester and a hydroxyl-terminated species or, more debatedly, tertiary silyloxonium ions as the active propagating centers. google.com These electrophilic centers then attack another monomer, propagating the chain. More recent studies have explored photoinitiated CROP, where photochemically generated protonic acids or silylium (B1239981) cations initiate the polymerization, offering enhanced spatiotemporal control. gelest.com

Control over CROP can be challenging. Water plays a complex role, acting as both a potential co-initiator (chain transfer agent) and an inhibitor, making it difficult to control the molecular weight of the resulting polymer. google.com The polymerization is also an equilibrium process, similar to AROP, involving back-biting and redistribution reactions that broaden the molecular weight distribution. gelest.com

Coordination polymerization is a distinct form of ROP catalyzed by transition metal complexes. While extensively used for olefins, this mechanism is also applicable to the polymerization of cyclic ethers, esters, and silanes. The key feature of this mechanism is the insertion of the monomer into a metal-initiator bond.

In the context of tetroxatetrasilocanes, the polymerization would proceed via the coordination of a ring oxygen atom to the metal center of the catalyst. This coordination polarizes and weakens the Si-O bond, facilitating a nucleophilic attack by an initiating group (e.g., an alkoxide or amide) already attached to the metal center. This results in the ring opening and the insertion of the monomer unit between the metal and the initiating fragment. The polymer chain grows from the metal center through successive coordination and insertion steps.

A significant advantage of coordination polymerization is the potential for stereochemical control, which can lead to the formation of stereoregular polymers with specific tacticities (e.g., isotactic or syndiotactic). This control is exerted by the steric and electronic environment of the ligands surrounding the metal center.

A variety of catalytic systems are employed for the ROP of tetroxatetrasilocanes, each with specific characteristics.

Potassium Hydroxide (KOH): As a classic and cost-effective catalyst, KOH is widely used in the industrial production of polysiloxanes via anionic polymerization. nih.gov It acts as an initiator by attacking the siloxane ring to form a potassium silanolate, which then propagates. The process typically requires elevated temperatures to proceed at a reasonable rate. nih.gov

Acid Catalysts: Strong protic acids like CF₃SO₃H and H₂SO₄ are common catalysts for cationic ROP. gelest.com Heterogeneous acid catalysts, such as acid-activated clays (B1170129) (bentonite) and aluminosilicates, are also effective. nih.gov These solid acids offer the advantage of easy separation from the final polymer product. gelest.com

Rare Earth and Other Metal Catalysts: Rare-earth metal complexes (e.g., involving lanthanides) are recognized as effective ROP catalysts, particularly for cyclic esters. researchgate.net Their catalytic activity stems from their high Lewis acidity and large ionic radii, which promote the coordination of the monomer, a crucial step in the polymerization mechanism. researchgate.net While more commonly cited for esters, this principle applies to the coordination-insertion mechanism for siloxanes as well. These catalysts can offer high activity and control over the polymerization process.

Functional Group Transformations on the Tetroxatetrasilocane Core

While the tetroxatetrasilocane ring is most commonly used as a monomer for ROP, it can also serve as a core scaffold for further chemical modification, particularly when substituted with reactive functional groups.

Hydrosilylation is a powerful and versatile reaction for forming silicon-carbon bonds. It involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. researchgate.net This reaction is typically catalyzed by transition metal complexes, most famously platinum-based catalysts like Speier's or Karstedt's catalyst. researchgate.net

When a tetroxatetrasilocane core is functionalized with vinyl or other alkenyl groups (e.g., tetramethyltetravinylcyclotetrasiloxane), it can undergo hydrosilylation with a variety of hydride-containing silanes or siloxanes. Conversely, a hydride-functionalized cyclotetrasiloxane can react with various alkenes. This reaction is widely used in polymer science for several applications: researchgate.net

Crosslinking: It is a primary mechanism for curing silicone elastomers and resins at room or elevated temperatures. A polymer with Si-H groups can be crosslinked with a polymer or molecule containing vinyl groups.

Surface Modification: Hydrosilylation is used to graft siloxane functionalities onto surfaces or to attach other functional molecules to a siloxane backbone.

Synthesis of Functional Polymers: It allows for the precise introduction of a wide array of functional groups onto a polysiloxane chain or a cyclic core, enabling the creation of materials with tailored properties.

The reaction is known for its high efficiency, selectivity (typically anti-Markovnikov addition), and the absence of byproducts, making it a cornerstone of silicone chemistry. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst Example | Application |

|---|---|---|---|

| Vinyl-functionalized Tetroxatetrasilocane | Hydride-terminated Polydimethylsiloxane (B3030410) | Karstedt's Catalyst (Platinum-divinyltetramethyldisiloxane complex) | Creation of crosslinked silicone networks (elastomers). |

| Hydride-functionalized Tetroxatetrasilocane | Allyl Polyethylene (B3416737) Glycol | Speier's Catalyst (H₂PtCl₆) | Synthesis of amphiphilic silicone copolymers. |

| Tetramethyltetravinylcyclotetrasiloxane | Hydridophenylsilsesquioxane | Platinum-based complexes | Formation of hybrid organic-inorganic resins. |

Substitution Reactions and Ligand Exchange

Substitution reactions on pre-formed cyclotetrasiloxane rings are a key method for producing functionally diverse molecules. These reactions can occur at the substituents on the silicon atoms, or in some cases, involve the cleavage and reformation of the siloxane backbone.

Nucleophilic substitution is a common strategy for functionalizing cyclotetrasiloxanes. For instance, all-cis T4 structures can undergo most C-C coupling reactions, such as Suzuki and Heck reactions, as well as nucleophilic substitution, without disturbing the core ring structure. researchgate.net However, certain conditions, like acid-catalyzed esterification, have been reported to cause a loss of the all-cis configuration. researchgate.net Dynamic nucleophilic aromatic substitution (SNAr) on tetrazines has been explored as a reversible covalent reaction, highlighting the potential for creating dynamic molecular systems. nih.gov In the context of ring-opening, the attack of a nucleophile, such as an alanate, can be facilitated by the coordination of a Lewis acid to an epoxide group on a side chain, leading to the formation of an alcohol after workup. stackexchange.com

Hydrosilylation is another powerful tool for modifying cyclotetrasiloxanes that possess Si-H bonds. This reaction allows for the attachment of a wide variety of organic groups. For example, the hydrosilylation of terpene alkene functions with Si-H bonds on a cyclotetrasiloxane precursor is a known method for creating functionalized siloxanes. researchgate.net Similarly, the Piers-Rubinsztajn reaction, which activates Si-H bonds with a strong Lewis acid catalyst like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), can be used to synthesize linear polysiloxanes with controlled structures. mdpi.com

Ring-opening polymerization (ROP) is a fundamental reaction of cyclosiloxanes, leading to linear polysiloxane chains. This process can be initiated by both anionic and cationic catalysts. mdpi.comresearchgate.net The reactivity of the cyclosiloxane ring in ROP is influenced by ring strain, with smaller rings like the cyclotrisiloxane (B1260393) (D3) being more reactive than the less strained cyclotetrasiloxane (D4). gelest.com The nature of the substituents on the silicon atoms also plays a role; electronegative groups tend to increase reactivity. gelest.com

| Reaction Type | Reagents/Catalyst | Products | Key Features |

| Nucleophilic Substitution | Suzuki, Heck reagents | Functionalized cyclotetrasiloxanes | Ring structure is often retained. researchgate.net |

| Hydrosilylation | Terpene alkenes, Pt catalyst | Terpene-functionalized cyclotetrasiloxanes | Occurs at Si-H bonds. researchgate.net |

| Piers-Rubinsztajn Reaction | B(C6F5)3 | Linear polysiloxanes | Activates Si-H bonds. mdpi.com |

| Cationic ROP | Strong protic acids (H2SO4, F3CSO3H) | Linear polysiloxanes | Less strained rings are less reactive. mdpi.comgelest.com |

| Anionic ROP | Strong bases (KOH, NaOH) | Linear polysiloxanes | Ring strain influences reactivity. mdpi.comresearchgate.net |

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of tetroxatetrasilocane derivatives is primarily centered on the silicon atom and its substituents. The silicon-carbon bond can be susceptible to cleavage under oxidative conditions. For instance, the oxidation of organosilicon compounds can lead to the formation of silicon dioxide. cnrs.fr The photocatalytic oxidation of octamethylcyclotetrasiloxane (B44751) (D4) on a TiO2 surface has been shown to cause deactivation of the catalyst through the formation of silica (B1680970). researchgate.net

The Si-H bond in certain tetroxatetrasilocane derivatives imparts reducing properties. The polarization of the Si-H bond results in a hydridic hydrogen, making these compounds mild and selective reducing agents for various organic functional groups. gelest.com

The electrochemical behavior of organosilicon compounds reveals that the interaction between the C-Si σ orbitals and adjacent π systems or heteroatom non-bonding orbitals can raise the energy of the highest occupied molecular orbital (HOMO), which in turn facilitates electron transfer in oxidation reactions. ca.gov

Photochemical and Radiolytic Reactivity of Tetroxatetrasilocanes

The interaction of tetroxatetrasilocanes with light or ionizing radiation can induce specific chemical transformations, primarily involving the substituents or the siloxane ring itself.

Photochemical Reactivity: The photodegradation of cyclosiloxanes in the atmosphere is believed to proceed through the cleavage of the Si-C bond, followed by oxidation via a radical-mediated pathway. researchgate.net The photoinitiated cationic ring-opening polymerization (ROP) of cyclosiloxanes, such as octamethylcyclotetrasiloxane (D4), has been demonstrated using photoacid catalysts. mdpi.com This method allows for temporal control over the polymerization process. researchgate.net The use of photosensitizers like benzophenone (B1666685) and pyrene (B120774) can extend the activation to longer wavelengths. mdpi.com

Radiolytic Reactivity: Gamma radiolysis of water or other solvents can generate reactive species like hydroxyl radicals (•OH) that can initiate oxidation or reduction reactions in dissolved molecules. nih.gov In the context of diglycolamides, a proposed radiolysis mechanism involves hydrogen abstraction. nih.gov For cyclosiloxanes, gamma radiation can induce polymerization. mdpi.com The radiolysis of octamethylcyclotetrasiloxane (D4) has been studied, though detailed mechanisms are not extensively documented in the provided search results.

Thermal Stability and Degradation Mechanisms

The thermal stability of tetroxatetrasilocanes is a key property, and their degradation mechanisms are complex, often involving competing pathways. Generally, polysiloxanes exhibit higher thermal stability than many organic polymers due to the strength of the Si-O bond. gelest.com

The thermal degradation of polydimethylsiloxane, a linear polymer derived from the ring-opening of cyclosiloxanes, primarily yields a mixture of cyclic oligomers. gla.ac.uk The formation of these cyclic products is a result of intramolecular "back-biting" reactions. The introduction of functional groups can significantly influence thermal stability. For example, silicone resins containing trifluorovinyl ether (TFVE) groups show enhanced thermal stability, with the temperature for 5% mass loss increasing with higher TFVE content. nih.gov This is attributed to the high thermal stability of the perfluorocyclobutane structures formed during curing. nih.gov Similarly, the incorporation of polyhedral oligomeric silsesquioxane (POSS) into methylsilicone resin increases decomposition temperatures by reducing the impact of silanol (B1196071) end groups and forming a protective silica layer. cnrs.fr

Kinetic studies on the thermal decomposition of related cyclic compounds, such as 1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane, have identified several possible unimolecular decomposition steps with different activation energies. osti.govnih.gov For 3,3,6,6-tetramethyl-1,2,4,5-tetroxane, the thermolysis in solution follows first-order kinetics. researchgate.net

The presence of catalysts also plays a crucial role in the thermal degradation of polysiloxanes. For instance, the degradation of poly(dimethylsiloxane) in the presence of a base can produce methane. gla.ac.uk

| Compound/System | Degradation Products | Key Mechanistic Features |

| Polydimethylsiloxane | Cyclic oligomers | Intramolecular "back-biting" reactions. gla.ac.uk |

| Poly(dimethylsiloxane) with base | Methane, cyclic oligomers | Base-catalyzed degradation. gla.ac.uk |

| Silicone resin with TFVE groups | - | Increased thermal stability due to perfluorocyclobutane crosslinks. nih.gov |

| Methylsilicone resin with POSS | - | Formation of a protective silica layer. cnrs.fr |

Computational and Theoretical Investigations of Tetroxatetrasilocane Chemistry

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations have been instrumental in defining the geometry and bonding characteristics of the tetroxatetrasilocane ring. Early investigations using ab initio molecular orbital theory with a minimal STO-3G basis set were employed to determine the energy-optimized geometry of the related hydrogen-substituted cyclotetrasiloxane, (H₂SiO)₄. vscht.czresearchgate.net These calculations were crucial in establishing the non-planar nature of the ring and provided theoretical values for its key structural parameters. The results demonstrated a strong correlation between the calculated Si-O bond lengths and the Si-O-Si bridging angles, a relationship that aligns well with experimental observations in silicates and siloxanes. vscht.czresearchgate.net

More recent studies have utilized Density Functional Theory (DFT) to investigate interactions. For instance, binding energies of D4 with various materials have been calculated using the PBE-D3 functional, providing insights into the intermolecular forces governing its adsorption and interaction with other substances. osti.gov These quantum calculations are fundamental to building accurate force fields for higher-level simulations.

| Computational Method | Parameter | Calculated Value | Reference |

|---|---|---|---|

| Ab initio (STO-3G) | Si-O-Si Angle in (H₂SiO)₄ | ~147° | vscht.cz |

| DFT (PBE-D3) | Binding Energy in MOFs | Variable (e.g., ~-80 to -160 kJ/mol) | osti.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a cornerstone for studying the dynamic behavior of the flexible 1,3,5,7,2,4,6,8-Tetroxatetrasilocane ring. These simulations model the movement of atoms over time, revealing the molecule's conformational landscape and its interactions with its environment. scispace.comresearchgate.net

A significant finding from combined experimental and theoretical studies is the existence of a phase transition in crystalline D4, which involves a change in the ring's conformation. scispace.comresearchgate.net At lower temperatures (100–230 K), the molecule adopts a "chair" conformation. As the temperature rises to the 238–270 K range, it transitions to a "boat-saddle" (or cradle) conformation. scispace.comresearchgate.net MD and metadynamics simulations have been crucial in mapping the pathway of this phase transition. scispace.comresearchgate.net Furthermore, MD simulations have been used to evaluate the conformational flexibility in the gas phase and to study the molecule's interactions with surfaces, such as mica, which is critical for understanding its behavior as a lubricant and in thin films. nih.govacs.org

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a versatile quantum mechanical method used to explore the mechanisms of reactions involving this compound. It allows for the calculation of energy profiles for chemical processes, including the identification of low-energy pathways and the characterization of high-energy transition states.

DFT calculations (at the PBE0/6-311G(d,p) level) have been applied to study the conformational change between the chair and boat-saddle forms. scispace.comresearchgate.net For an isolated D4 molecule, this transition has a very low energy barrier of just 0.07 kcal/mol. However, the simulations showed that the crystal field environment significantly increases this barrier to 4.27 kcal/mol for the low- to high-temperature phase transition, and 3.20 kcal/mol for the reverse process. scispace.comresearchgate.net

Other computational studies have investigated reaction pathways relevant to its polymerization and degradation. Ab initio calculations on the hydrogen-substituted analogue suggest that protonation weakens the endocyclic Si-O bonds, predicting that nucleophilic attack will lead to ring-opening, a key step in cationic polymerization. acs.org In a different context, DFT calculations were used to demonstrate that D4 is not directly responsible for the deactivation of platinum electrocatalysts, clarifying its role in fuel cell degradation. dtic.mil

| Process | Computational Method | Calculated Energy Barrier | Reference |

|---|---|---|---|

| Conformational Change (Isolated Molecule) | DFT (PBE0/6-311G(d,p)) | 0.07 kcal/mol | scispace.comresearchgate.net |

| Phase Transition (Crystal, Low to High Temp) | DFT (Periodic) | 4.27 kcal/mol | scispace.comresearchgate.net |

| Phase Transition (Crystal, High to Low Temp) | DFT (Periodic) | 3.20 kcal/mol | scispace.comresearchgate.net |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict spectroscopic parameters, which serves both to interpret experimental spectra and to validate the accuracy of the theoretical models themselves. mdpi.com For this compound, both infrared (IR) and nuclear magnetic resonance (NMR) spectra have been successfully calculated.

Theoretical IR spectra have been computed using DFT at the B97-1/6-311++G(2df,2p) level of theory. researchgate.net The calculated vibrational band positions and strengths show good agreement with experimental Fourier transform infrared (FTIR) spectra, allowing for confident assignment of spectral features. researchgate.net

Similarly, DFT has been applied to predict the ²⁹Si NMR chemical shifts. nih.govacs.org Calculations at the B3LYP/6-311++G(d,p) level accurately reproduce the known experimental shifts for D4 with an average error of just 3.4 ppm. acs.org This predictive power is essential for identifying specific silicon environments in complex materials derived from D4, such as organosilicate glasses. nih.govacs.org

| Spectroscopy | Computational Method | Parameter | Finding | Reference |

|---|---|---|---|---|

| IR | DFT (B97-1/6-311++G(2df,2p)) | Vibrational Frequencies | Good agreement between theoretical and experimental spectra. | researchgate.net |

| NMR | DFT (B3LYP/6-311++G(d,p)) | ²⁹Si Chemical Shift | Calculated shifts match experimental values with an average error of 3.4 ppm. | acs.org |

Theoretical Models for Ring Strain and Stability of Siloxane Rings

Theoretical models have been crucial for understanding the stability of siloxane rings of varying sizes. The concept of ring strain is particularly important, as it influences both molecular geometry and chemical reactivity.

Ab initio quantum-mechanical calculations have been used to compute the ring strain energies of several cyclic siloxanes. acs.org These studies reveal that for the hydrogen-substituted cyclotetrasiloxane, (H₂SiO)₄, the ring strain is calculated to be approximately zero. acs.org This is in stark contrast to the smaller cyclotrisiloxane (B1260393), (H₂SiO)₃, which possesses significant strain energy. acs.org The low strain of the eight-membered ring is a primary reason for its high thermodynamic stability. The flexibility of the D4 ring allows it to adopt non-planar conformations where the Si-O-Si bond angles can achieve their optimal, low-energy value of around 147°, thereby minimizing angular strain. vscht.cz This inherent stability makes this compound a common and thermodynamically favored species in siloxane chemistry.

Advanced Materials Applications and Derivatization of Tetroxatetrasilocanes Non Clinical

Precursors in Polymer Chemistry and Silicone Material Synthesis

Cyclic oligosiloxanes, particularly derivatives of 1,3,5,7,2,4,6,8-tetroxatetrasilocane such as octamethylcyclotetrasiloxane (B44751) (D4), are primary precursors for the synthesis of linear polysiloxanes. elsevierpure.com The principal method for this transformation is Ring-Opening Polymerization (ROP), which involves the cleavage and reformation of the siloxane (Si-O-Si) bonds. nih.gov This polymerization technique is highly versatile and can be initiated by either anionic or cationic catalysts. nih.gov

Anionic ROP is often initiated by strong bases like potassium hydroxide (B78521) (KOH) or alkali metal silanolates. google.comnih.gov The process begins with the initiator opening the monomer ring to form a silanolate ion, which then propagates by attacking other cyclic monomers. nih.gov Cationic ROP, on the other hand, employs strong protic acids such as sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (CF₃SO₃H). nih.govgoogle.com

A key advantage of ROP over alternative methods like polycondensation is the absence of low-molecular-weight side products during chain growth, allowing for better control over the final polymer's structure and size. elsevierpure.com However, a long-standing challenge has been the formation of cyclic oligomers due to "backbiting" reactions, where the active polymer chain end attacks itself. nih.govgoogle.com This typically results in a product mixture containing 10-15% cyclic compounds. google.com Recent research has focused on developing catalyst systems, such as those using simple alcohols or phosphonium (B103445) cations, to suppress these backbiting reactions and produce linear polymers with minimal cyclic contamination. google.com

The choice of substituents on the siloxane ring (e.g., methyl, vinyl, phenyl groups) and the polymerization conditions allows for the synthesis of polysiloxanes with a wide range of properties and functionalities. elsevierpure.comgoogle.com

Development of Silicone Elastomers and Resins

Silicone Elastomers: These are cross-linked polysiloxanes that exhibit rubber-like elasticity. This compound derivatives are fundamental to their production. The synthesis typically begins with the ROP of a cyclic monomer like D4 to produce long-chain vinyl-terminated or hydride-terminated polydimethylsiloxane (B3030410) (PDMS). acs.orgnist.gov These linear polymers are then cross-linked. A common method is platinum-catalyzed hydrosilylation, where a vinyl-functional siloxane reacts with a hydride-functional siloxane cross-linker. nih.gov

Recent innovations include the ultrafast synthesis of silicone elastomers by co-polymerizing D4 with polyhedral oligomeric silsesquioxane (POSS) cages, which act as cross-linkers, achieving high mechanical strength and thermal stability in minutes. rsc.org Another approach involves the step-growth polymerization of monodisperse, dual-functional silicones (containing both vinyl and hydride end groups on the same chain), which are themselves synthesized via living anionic ROP. acs.org This allows for the creation of elastomers from a single A-B type monomer. acs.org

Silicone Resins: These are highly cross-linked, three-dimensional network polymers. Their synthesis often involves the hydrolytic condensation of functional silane (B1218182) precursors. chemspider.com Siloxane-silsesquioxane resins, for example, can be prepared through the hydrolytic condensation of POSS structures with dichlorosilanes. chemspider.com These resins can be functionalized with reactive groups (like Si-H) that allow them to be integrated into other polymer systems or cured into hard, durable materials. chemspider.comevonik.com Epoxy-modified silicone resins, synthesized through sol-gel processes, demonstrate enhanced adhesion and are suitable for applications like LED packaging. rsc.org

Synthesis of Block and Graft Copolymers

The versatility of ROP makes tetroxatetrasilocanes and their derivatives excellent building blocks for creating copolymers with complex architectures.

Block Copolymers: These are synthesized by the sequential polymerization of different monomers. For instance, well-defined diblock or triblock copolymers can be prepared through living anionic polymerization. nist.gov This involves polymerizing a monomer like styrene (B11656) and then introducing a cyclotrisiloxane (B1260393) to grow a polysiloxane block from the living polystyrene chain end. nist.gov Another method involves the chemical coupling of pre-made, functionally-terminated polymer blocks. nist.gov Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) are other controlled polymerization techniques used to create silicone-containing block copolymers with precise control over block lengths. nist.gov

Graft Copolymers: These consist of a main polymer backbone with side chains of a different polymer. samaterials.com A common strategy is the "grafting-from" method, where initiator sites are attached to a polysiloxane backbone, and then a second monomer is polymerized from these sites. samaterials.comresearchgate.net For example, an ATRP initiator can be attached to a poly(dimethylsiloxane-co-methylvinylsiloxane) backbone via thiol-ene chemistry, followed by the controlled radical polymerization of vinyl monomers to form the grafts. researchgate.net Alternatively, the "grafting-through" method involves copolymerizing a macromonomer (a polymer chain with a polymerizable end group) with other monomers. samaterials.comresearchgate.net

These copolymerization strategies allow for the combination of the unique properties of polysiloxanes (e.g., low glass transition temperature, high gas permeability, biocompatibility) with those of other polymers (e.g., mechanical strength, specific chemical functionalities). najah.edu

| Copolymer Type | Synthesis Method | Precursors/Initiators | Key Features |

| Diblock Copolymer | Sequential Anionic Polymerization | Styrene, (3,3,3-trifluoropropylmethyl)cyclotrisiloxane, n-butyllithium | Microphase-separated morphology with distinct glass transition temperatures. nist.gov |

| Triblock Copolymer | Atom Transfer Radical Polymerization (ATRP) | Bifunctional ATRP initiator, N-isopropyl acrylamide, 2-methacryloyloxyethylphosphorylcholine | Creates well-defined ABA triblock structures. |

| Graft Copolymer | "Grafting-from" via ATRP and Thiol-Ene Chemistry | PDMS-co-PVMS backbone, ATRP initiator, vinyl monomers | Tunable grafting density and side-chain length. researchgate.net |

| Graft Copolymer | "Grafting-through" via ROP | Hydroxylated copolymer backbone, ε-caprolactone (ε-CL) | Creates biodegradable PCL side chains on a polymer backbone. researchgate.net |

Hybrid Organic-Inorganic Materials Based on Tetroxatetrasilocane

Hybrid organic-inorganic materials, often synthesized via the sol-gel process, combine the properties of both organic polymers and inorganic networks at the molecular level. researchgate.net The sol-gel process involves the hydrolysis and condensation of metal alkoxide precursors, such as tetraethoxysilane (TEOS) or organofunctional silanes like γ-methacryloxypropyltrimethoxysilane (MAPTMS).

These silane precursors react to form a cross-linked silica-based (Si-O-Si) network at low temperatures. researchgate.net By incorporating organic functional groups that can be subsequently polymerized, a chemically bonded, interpenetrating network of organic and inorganic components is created. researchgate.net These materials, sometimes called "hybrimers," exhibit a unique combination of properties: the hardness and thermal stability of glass with the flexibility and toughness of organic polymers. researchgate.net

For example, hybrids of gelatin and 3-(glycidoxypropyl) trimethoxysilane (B1233946) (GPSM) have been created where the GPSM grafts onto the gelatin chains and simultaneously forms a siloxane network through polycondensation. Similarly, hybrids of TEOS and polydimethylsiloxane (PDMS) have been synthesized, yielding organically modified silicates (ormosils) whose properties can be tuned by adjusting the ratio of the precursors. These materials find use in advanced applications such as coatings, display technologies, and optoelectronics. researchgate.net

Role in Catalysis and Advanced Chemical Processes (e.g., as ligands or supports)

While often the target of catalysis in polymerization, tetroxatetrasilocane derivatives also play an active role in catalytic systems, either as ligands that modify a metal's catalytic activity or as stable supports for anchoring catalytic species.

A notable example is Ashby's catalyst, a platinum(0) complex with 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane. This catalyst is highly effective for hydrosilylation reactions, which are crucial for curing silicone elastomers and resins through the addition of Si-H bonds across Si-vinyl groups. The cyclosiloxane here is not merely a solvent or carrier but an integral ligand of the active platinum catalyst.

Furthermore, cyclosiloxane scaffolds can be functionalized to create multi-dentate ligands for transition metal catalysis. For instance, a multi-dentate phosphine (B1218219) ligand was synthesized by adding secondary phosphines to the vinyl groups of tetravinyltetramethylcyclotetrasiloxane. This ligand, when complexed with palladium, showed high efficiency and regioselectivity in the alkoxycarbonylation of alkenes.

In addition to discrete molecular catalysts, polysiloxanes derived from tetroxatetrasilocanes serve as robust supports for heterogeneous catalysts. Their high thermal stability and chemical resistance make them excellent scaffolds. nih.gov Cinchona alkaloid ligands, used in osmium tetroxide-catalyzed asymmetric dihydroxylation, have been covalently attached to polysiloxane backbones. These polymer-supported ligands can be easily separated from the reaction products and reused, combining the benefits of homogeneous catalysis (high reactivity and selectivity) with the practicality of heterogeneous systems. nih.gov Similarly, metalloporphyrin complexes have been covalently bonded to the surface of cross-linked polysiloxanes for use in oxidation reactions.

Development of Functionalized Siloxane Surfaces and Coatings

The unique properties of the siloxane bond—flexibility, high bond energy, and partial ionic character—result in materials with low surface energy, high hydrophobicity, and excellent thermal and UV stability. These characteristics make polysiloxanes, derived from tetroxatetrasilocane precursors, ideal for creating functional surfaces and high-performance coatings.

Organo-modified siloxanes are widely used as additives in coatings to control surface properties like slip, flow and leveling, and scratch resistance. By tailoring the organic modifications on the siloxane backbone, the additive's compatibility with the coating matrix can be fine-tuned to achieve specific effects. For instance, increasing the length of the polydimethylsiloxane segment enhances surface activity, leading to improved slip and water repellency.

The sol-gel process is also employed to create siloxane-based hybrid coatings. researchgate.net These coatings can be designed to have glass-like hardness and scratch resistance while retaining flexibility. Such materials are used as passivation layers in electronics or as protective films. researchgate.net

Surface modification can also be performed on pre-formed silicone elastomers. For example, base-catalyzed siloxane equilibration can be used to graft functional polymers, like polyethylene (B3416737) oxide (PEO), onto a silicone surface to alter its properties, such as hydrophilicity. Template-assisted methods can create superhydrophobic silicone surfaces with micro- and nano-scale hierarchical structures, leading to self-cleaning properties with water contact angles exceeding 160°.

| Modification/Coating Type | Method | Precursors/Modifiers | Resulting Properties |

| Surface Control Additive | Formulation Additive | Polyether-modified siloxanes | Improved flow, leveling, slip, scratch resistance. |

| Hybrid Protective Film | Sol-Gel Reaction | Organo-oligosiloxane resins | Plastic-like flexibility, glass-like thermal/mechanical resistance. researchgate.net |

| Silicone-Alkyd Coating | Co-reaction | Silicone and organic alkyd resins | Improved weatherability and durability. |

| Superhydrophobic Surface | Template-assisted Curing | Sylgard 184 (PDMS elastomer) | Self-cleaning, water contact angle ~163°. |

| Hydrophilic Surface | Base-catalyzed Grafting | PEO-PDMS block copolymer | Chemical grafting of PEO segments to increase surface wettability. |

Research into Tetroxatetrasiloxane-based Nanomaterials and Composites

Incorporating nanoscale fillers into a polysiloxane matrix, derived from tetroxatetrasilocane precursors, can lead to nanocomposites with dramatically enhanced properties compared to the pure polymer.

Siloxane-silica nanocomposites are widely studied. The addition of nanosilica to a polysiloxane matrix can significantly improve mechanical properties such as tensile strength and tear strength. The strong interfacial interactions between the silica (B1680970) nanoparticles and the polysiloxane chains restrict polymer chain mobility, leading to reinforcement. These nanocomposites have found use as nanodielectrics, where the filler can also modify the material's dielectric permittivity. google.com

Polymer-layered silicate (B1173343) nanocomposites represent another important class. Here, layered inorganic materials like montmorillonite (B579905) are dispersed within a polysiloxane matrix. Depending on the degree of dispersion, the resulting structure can be intercalated (polymer chains between silicate layers) or exfoliated (silicate layers fully separated and dispersed). These materials show significant improvements in mechanical modulus, thermal stability, and reduced solvent uptake.

More advanced research involves the creation of functional nanomaterials. Siloxane core nanoemulsions, doped with fluorophores, have been developed as nanoprobes for dual-modality (MRI and fluorescence) imaging of cells. In another area, nanocomposites of siloxene (a 2D silicon-based material) and polyaniline have been synthesized to create materials with enhanced charge storage capabilities for potential use in supercapacitor electrodes. These examples highlight the role of siloxane chemistry in developing sophisticated nanomaterials and composites for a range of high-technology applications.

Emerging Research Directions and Future Perspectives in Tetroxatetrasilocane Chemistry

Novel Synthetic Methodologies for Highly Functionalized Tetroxatetrasilocanes

The synthesis of polysiloxanes has traditionally relied on methods like ring-opening polymerization (ROP) and hydrolysis-condensation. researchgate.net While effective for producing high molecular weight polymers, these methods often provide less control for creating precisely functionalized materials with narrow molecular weight distributions. researchgate.netgelest.com Emerging research is focused on overcoming these limitations.

A significant advancement is the use of "click" chemistry, particularly the photoinitiated thiol-ene reaction. rsc.orgresearchgate.net This two-step approach involves first synthesizing a functional dialkoxysilane monomer by reacting a functional alkene with a thiol-containing silane (B1218182). rsc.orgresearchgate.net This reaction is highly efficient, often proceeding with near-quantitative yields under mild conditions. rsc.org The resulting functionalized monomers can then be polymerized to create polysiloxanes with tailored side chains, including those with chloro, carboxylic acid, polyether, or fluorescent properties. rsc.org This methodology offers a novel and efficient pathway to functional polysiloxanes that were previously difficult to access. rsc.orgresearchgate.net

Another area of development is in controlled ROP. While equilibrium ROP is a robust industrial process, it is not ideal for producing copolymers with specific unit distributions. gelest.com Research into non-equilibrium ROP and the use of specialized catalysts allows for greater control over the polymer structure, enabling the synthesis of block, gradient, or alternating copolymers from functionalized cyclosiloxane precursors. gelest.com

Table 1: Comparison of Synthetic Methodologies for Functional Siloxanes This table is interactive. You can sort and filter the data.

| Methodology | Description | Advantages | Limitations | Key Applications |

|---|---|---|---|---|

| Equilibrium ROP | Polymerization of cyclosiloxane monomers (like D4) to form high molecular weight linear polymers, controlled by thermodynamics. gelest.com | Industrially robust, high polymer yield in bulk, simple molecular weight control with chain blockers. gelest.com | Broad molecular weight distribution, not suitable for specific copolymer sequences (e.g., alternating). gelest.com | Bulk production of polydimethylsiloxane (B3030410) (PDMS) and related materials. researchgate.net |